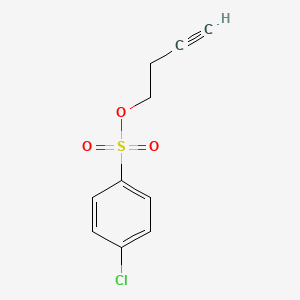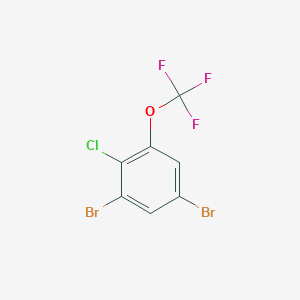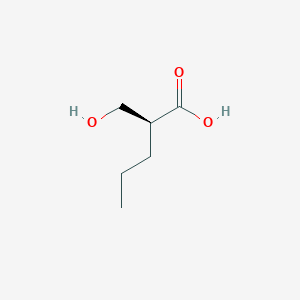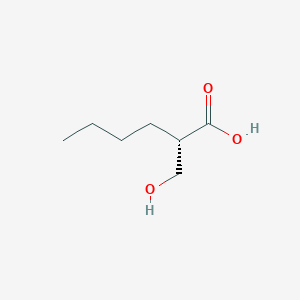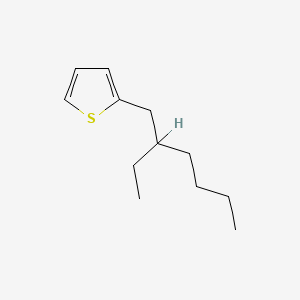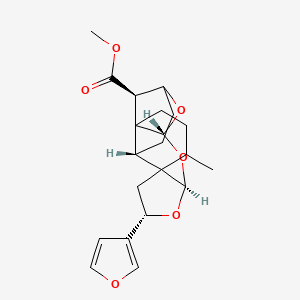
Crovatin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Crovatin is a natural product found in Croton levatii and Chrozophora oblongifolia with data available.
Aplicaciones Científicas De Investigación
Chemical Structure and Isolation
Crovatin is identified as a neo-clerodane diterpenoid isolated from the stem bark of Croton levatii. Its structure, established through NMR and X-ray data, is known as methyl ent-(8 R,10β)-3,19 S: 15,16:12 S,20 R: 19,20-tetra epoxy-cleroda-13(16),14-dien-18β-oate (Moulis, Bon, Jaud, & Fourasté, 1992).
Phytochemical Investigation
A study of Malaysian Croton oblongus Burm.f. led to the discovery of several ent-neo-clerodane diterpenoids, including crovatin. The absolute configuration of crovatin was established through experimental ECD and theoretical TDDFT ECD calculated spectra (Aziz et al., 2018).
Anticancer Properties
Crovatin, along with other compounds like croblongifolin and nidorellol, was isolated from Croton oblongifolius and exhibited significant cytotoxicity against various human tumor cell lines (Roengsumran et al., 2002).
Isolation from Croton Laevigatus
Crovatin was also isolated from the roots of Croton laevigatus, among other compounds, marking its first isolation from this plant (Gao Wei-wei, 2011).
Propiedades
Nombre del producto |
Crovatin |
|---|---|
Fórmula molecular |
C21H26O6 |
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
methyl (7S,9R,11R,16R,17R)-7-(furan-3-yl)-4-methyl-8,10,12-trioxapentacyclo[11.3.1.01,11.05,9.05,16]heptadecane-17-carboxylate |
InChI |
InChI=1S/C21H26O6/c1-11-5-7-20-15-4-3-13(16(20)17(22)23-2)25-18(20)27-19-21(11,15)9-14(26-19)12-6-8-24-10-12/h6,8,10-11,13-16,18-19H,3-5,7,9H2,1-2H3/t11?,13?,14-,15-,16+,18+,19+,20?,21?/m0/s1 |
Clave InChI |
GRJSIUBKDJRQIL-OEGUFJNYSA-N |
SMILES isomérico |
CC1CCC23[C@H]4C15C[C@H](O[C@@H]5O[C@H]2OC([C@@H]3C(=O)OC)CC4)C6=COC=C6 |
SMILES |
CC1CCC23C4C15CC(OC5OC2OC(C3C(=O)OC)CC4)C6=COC=C6 |
SMILES canónico |
CC1CCC23C4C15CC(OC5OC2OC(C3C(=O)OC)CC4)C6=COC=C6 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



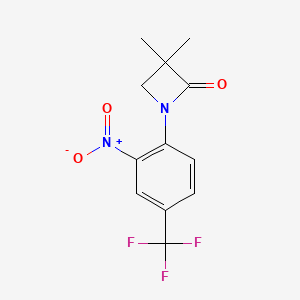
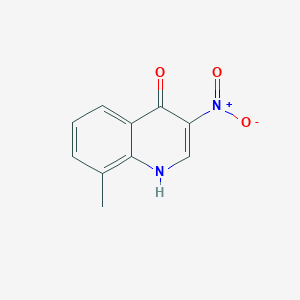
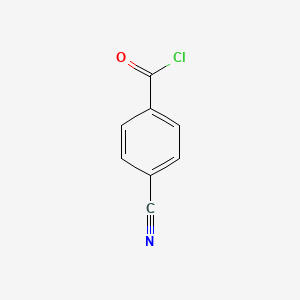
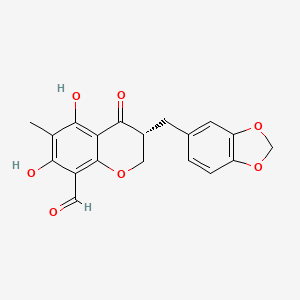
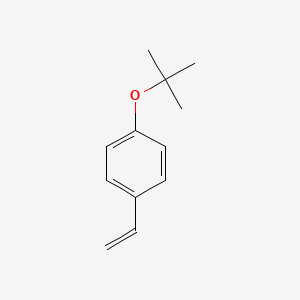
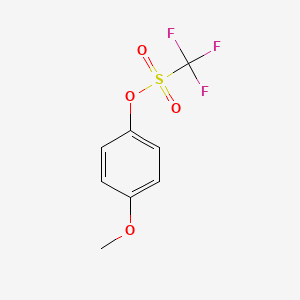
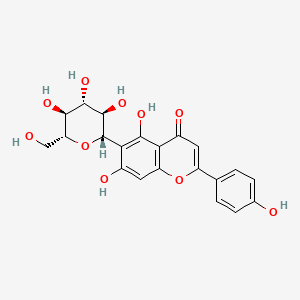
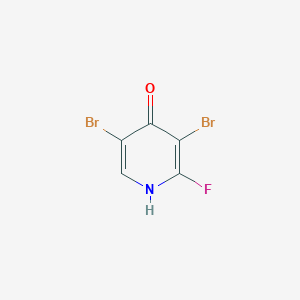
![Azepino[4,5-b]indole-5-carboxylic acid, 1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester](/img/structure/B1630333.png)
